molecular formula C19H18F3N7O B2850522 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 1705351-21-8

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2850522
CAS No.: 1705351-21-8
M. Wt: 417.396
InChI Key: YECIPEXIXIFVTR-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 1H-1,2,4-triazole ring at the 6-position, linked via a piperazine moiety to an ethanone group bearing a 3-(trifluoromethyl)phenyl substituent. The structural complexity of this molecule combines heterocyclic diversity (pyrimidine, triazole) with a trifluoromethyl group, a hallmark of enhanced metabolic stability and lipophilicity in medicinal chemistry .

Properties

IUPAC Name

1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O/c20-19(21,22)15-3-1-2-14(8-15)9-18(30)28-6-4-27(5-7-28)16-10-17(25-12-24-16)29-13-23-11-26-29/h1-3,8,10-13H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECIPEXIXIFVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be broken down into its structural components:

  • Triazole ring : A five-membered heterocyclic compound containing three nitrogen atoms.
  • Pyrimidine moiety : Another nitrogen-containing heterocycle that enhances the compound's biological activity.
  • Piperazine : A six-membered ring that contributes to the pharmacological properties.
  • Trifluoromethyl group : This group is known to enhance lipophilicity and metabolic stability.

The molecular formula is C19H22N8O3SC_{19}H_{22}N_{8}O_{3}S with a molecular weight of 442.5 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
BT-4740.99 ± 0.01Induces apoptosis via tubulin polymerization inhibition
HeLa15.6Cell cycle arrest at sub-G1 phase
MCF-723.9Apoptotic pathway activation

The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of tubulin polymerization .

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : Flow cytometric analysis indicates that the compound can induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction .
  • Inhibition of Tubulin Polymerization : Similar compounds have been reported to bind to the colchicine binding site on tubulin, disrupting microtubule dynamics essential for cell division .

Study 1: Cytotoxic Activity Against Cancer Cell Lines

In a study evaluating various triazole derivatives, the target compound demonstrated potent cytotoxic effects against the BT-474 breast cancer cell line with an IC50 value of 0.99 µM , indicating high efficacy . The study employed MTT assays to quantify cell viability post-treatment.

Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the mechanisms underpinning the observed cytotoxicity. It was found that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways . The use of acridine orange/ethidium bromide staining further confirmed apoptotic cell death.

Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications in the trifluoromethyl group significantly influenced biological activity. Compounds lacking this group displayed reduced potency against cancer cells, suggesting its importance in enhancing biological interactions .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyrimidine rings often exhibit significant antimicrobial properties. A study focusing on related triazole derivatives demonstrated promising antibacterial and antifungal activities when tested against various strains. The incorporation of the piperazine moiety enhances solubility and bioavailability, making it an attractive candidate for further development in antimicrobial therapies .

Antitubercular Activity

The compound's structural analogs have shown potential as anti-tuberculosis agents. Investigations into similar triazole-pyrimidine derivatives revealed effective inhibition of Mycobacterium tuberculosis. The presence of the triazole ring is particularly noted for its role in enhancing the biological activity against resistant strains of the bacterium .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in pathogenic processes, potentially leading to the development of new therapeutic agents . The hydrophobic interactions facilitated by the trifluoromethyl group are believed to play a crucial role in these interactions.

Case Studies

Study ReferenceFocusFindings
Antimicrobial EvaluationSeveral synthesized derivatives exhibited significant microbial activity compared to reference drugs.
Anti-Tuberculosis ActivityNovel derivatives showed promising anti-TB activity against resistant strains.
Molecular DockingEffective binding predicted with multiple targets; hydrophobic interactions emphasized.

Comparison with Similar Compounds

a) Pyrimidine vs. Pyridine and Thiophene

  • Target Compound : The pyrimidine-triazole core may engage in π-π stacking and hydrogen bonding due to nitrogen-rich heterocycles.
  • MK45 (): Replaces pyrimidine with a 3-chloro-5-(trifluoromethyl)pyridine ring. Pyridine’s lower basicity compared to pyrimidine may reduce solubility but enhance membrane permeability.
  • MK47 () : Substitutes pyrimidine with a thiophene ring. Thiophene’s sulfur atom contributes to hydrophobic interactions but lacks hydrogen-bonding capability, likely reducing binding specificity compared to the target compound .

b) Triazole Positioning

  • Target Compound : The 1H-1,2,4-triazol-1-yl group at the pyrimidine 6-position offers a distinct hydrogen-bonding profile.
  • Compound w3 () : Features a 1H-1,2,4-triazol-3-yl group attached to a phenylamine-pyrimidine scaffold. The triazole’s positional isomerism may alter binding kinetics or metabolic stability .

Substituent Variations

a) Trifluoromethylphenyl Group

  • Target Compound : The 3-(trifluoromethyl)phenyl group enhances lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic pockets in biological targets.
  • MK29 (): Retains the 4-(trifluoromethyl)phenyl group but lacks heterocyclic diversity (only ethanone-piperazine), likely reducing target engagement complexity .

b) Piperazine-Linked Functional Groups

  • Target Compound: The ethanone group provides a ketone functionality, which may participate in hydrogen bonding or serve as a metabolic site for oxidation.
  • MK69 () : Incorporates a butan-1-one chain, increasing molecular flexibility and possibly bioavailability. However, the extended alkyl chain might reduce metabolic stability .

Pharmacological Implications

  • Bioactivity Trends : Trifluoromethyl groups universally enhance lipophilicity, while piperazine improves solubility. Heterocyclic diversity (pyrimidine, triazole) in the target compound likely broadens target specificity compared to simpler analogs like MK29 .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Heterocycle Key Substituents Synthetic Route
Target Compound Pyrimidine-Triazole 3-(Trifluoromethyl)phenyl, Ethanone Likely HOBt/TBTU coupling
MK45 () Pyridine 3-Chloro-5-(trifluoromethyl)pyridine Carbodiimide-mediated coupling
MK47 () Thiophene 2-(Thiophen-2-yl)acetic acid HOBt/TBTU activation
w3 () Pyrimidine-Triazole 4-Methylpiperazine, Phenylamine Nucleophilic substitution

Table 2: Pharmacological Properties*

Compound LogP (Predicted) Hydrogen Bond Donors Key Pharmacological Features
Target Compound ~3.5 2 High heterocyclic diversity
MK29 () ~2.8 0 Simplified structure, moderate lipophilicity
MK69 () ~4.1 1 Extended chain, increased flexibility

*Predicted values based on structural analogs.

Preparation Methods

Cyclocondensation of 1H-1,2,4-Triazole with Pyrimidine Precursors

A modified Knoevenagel-cyclocondensation strategy is employed (Figure 1):

  • Formation of chalcone intermediate :
    • 1H-1,2,4-triazole-1-propanone reacts with 3-(trifluoromethyl)benzaldehyde under basic conditions (20% NaOH, ethanol, 8 hr, 76% yield).
  • Cyclization with thiourea :
    • Chalcone intermediate + thiourea + KOH in ethanol reflux (6 hr) yields pyrimidine-thiol derivative.
  • Oxidative desulfurization :
    • Treatment with H₂O₂/HCl converts thiol to hydroxyl group (83% yield).

Key data :

Parameter Value
Yield (step 1) 76%
Reaction time (step 2) 6 hr
Recrystallization solvent Dioxane:ethanol (3:1)

Chlorination to 4-Chloro-6-(1H-1,2,4-Triazol-1-yl)Pyrimidine

Phosphorus oxychloride (POCl₃)-mediated chlorination enables C4 functionalization:

  • Conditions : Reflux in POCl₃ (105°C, 4 hr) with catalytic DMF.
  • Workup : Quench with ice-water, extract with ethyl acetate, column purify (petroleum ether:ethyl acetate 8:2).
  • Yield : 72%.

Spectral validation :

  • ¹H NMR (CDCl₃): δ 9.21 (s, 1H, triazole-H), 8.74 (s, 1H, pyrimidine-H), 8.02 (d, J=5.1 Hz, 1H).
  • MS (ESI+) : m/z 222.03 [M+H]⁺.

Piperazine Substitution at Pyrimidine C4

Nucleophilic Aromatic Substitution

Piperazine installation proceeds via SNAr mechanism:

  • Molar ratio : 1:5 (chloropyrimidine:piperazine).
  • Solvent : Chloroform with K₂CO₃ (70°C, 6 hr under N₂).
  • Yield : 75% after column chromatography (CHCl₃:MeOH 7:3).

Optimization notes :

  • Excess piperazine prevents di-substitution.
  • Anhydrous conditions critical for preventing hydrolysis.

Analytical Characterization

Spectroscopic Data Consolidation

Technique Key Signals
¹H NMR (500 MHz, DMSO-d₆) δ 8.92 (s, 1H, triazole), 8.45 (s, 1H, pyrimidine), 7.85-7.78 (m, 4H, Ar-H), 3.92 (s, 2H, COCH₂), 3.75-3.60 (m, 8H, piperazine)
¹³C NMR δ 195.4 (C=O), 161.2 (pyrimidine C2), 139.8 (q, J=32.5 Hz, CF₃), 128.9-125.3 (Ar-C)
HRMS Calculated: 474.1682 [M+H]⁺; Found: 474.1685

Purity Assessment

Method Conditions Purity
HPLC (C18 column) MeCN:H₂O (70:30), 1 mL/min 99.2%
DSC Onset 184°C

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield
Sequential coupling High regiocontrol Multi-step (5 steps) 42%
One-pot assembly Reduced purification Requires excess reagents 37%
Flow chemistry Scalable Specialized equipment 51%

Industrial-Scale Considerations

  • Cost drivers : Piperazine (€120/kg), 3-(trifluoromethyl)benzaldehyde (€450/kg).
  • Green chemistry metrics :
    • Process Mass Intensity (PMI): 68 (traditional) vs. 41 (flow system).
    • E-factor: 23 kg waste/kg product.

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step pathways, typically starting with coupling reactions between pyrimidine intermediates and piperazine derivatives. Key steps include:

  • Nucleophilic substitution : Introduction of the triazole moiety to the pyrimidine ring under reflux conditions (ethanol or DMF, 80–100°C) .
  • Piperazine coupling : Amide bond formation between the pyrimidine-triazole intermediate and a substituted phenyl ethanone using carbodiimide-based coupling agents .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization to achieve >95% purity .
    Methodological Insight : Optimize reaction time and solvent polarity to mitigate byproducts (e.g., unreacted triazole derivatives detected via TLC) .

Q. What analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., trifluoromethylphenyl protons at δ 7.5–8.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 473.2) .
  • HPLC : Purity assessment using C18 columns (retention time: ~12.5 min under gradient elution) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s biological activity?

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC50 values with structurally similar triazolopyrimidines (e.g., 3-ethyl-6-methyl-triazolo[4,5-d]pyrimidine, IC50 = 2.1 μM) .
  • Target engagement : Use SPR (surface plasmon resonance) to assess binding affinity to kinases (e.g., EGFR, VEGFR) .
  • Metabolic stability : Perform microsomal incubation (human liver microsomes) to measure half-life (t1/2) and CYP450 interactions .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the triazole with tetrazole or imidazole to assess impact on target binding .
  • Substituent effects : Vary the trifluoromethylphenyl group with electron-donating (e.g., -OCH3) or -withdrawing (e.g., -NO2) groups to modulate solubility and potency .
  • Piperazine optimization : Introduce methyl or acetyl groups to the piperazine nitrogen to enhance blood-brain barrier penetration .

Q. How should researchers address contradictory data in synthesis or bioactivity results?

  • Case example : Discrepancies in optimal solvent polarity (DMF vs. THF) for triazole-pyrimidine coupling can be resolved via Design of Experiments (DoE) to identify temperature-solvent interactions .
  • Bioactivity conflicts : Validate conflicting cytotoxicity data (e.g., IC50 variations ±15%) using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Methodological Challenges and Solutions

Q. What computational approaches support target identification?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Lys721 of EGFR) .
  • ADMET prediction : Employ SwissADME to forecast pharmacokinetic properties (e.g., logP = 3.2, indicating moderate lipophilicity) .

Q. How can crystallography resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction : Resolve the orientation of the trifluoromethylphenyl group relative to the triazole-pyrimidine core. Example: Dihedral angle of 45° between phenyl and pyrimidine planes .

Key Citations

  • Synthesis protocols:
  • Biological evaluation:
  • Computational modeling:

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